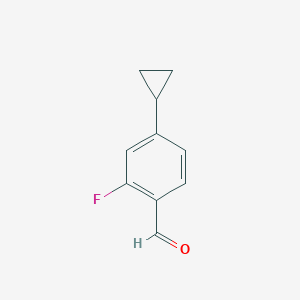

4-Cyclopropyl-2-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPWSFSUARCDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopropyl 2 Fluorobenzaldehyde

Established and Evolving Synthetic Routes

The traditional and evolving pathways to 4-Cyclopropyl-2-fluorobenzaldehyde and its precursors often involve a sequence of reactions where each functional group is installed strategically. The order of these steps can vary, but each relies on well-understood principles of organic chemistry to ensure high yield and regioselectivity.

Halogen-Exchange Reactions for Fluorobenzaldehyde Synthesis

A common and effective method for introducing a fluorine atom onto an aromatic ring is through a halogen-exchange (Halex) reaction. This process typically involves the substitution of a chlorine or bromine atom with fluorine using a fluoride (B91410) salt, most commonly potassium fluoride (KF). google.com To facilitate this exchange, which can be sluggish, various catalysts and conditions are employed.

Phase-transfer catalysts (PTCs) such as quaternary phosphonium (B103445) salts (e.g., tetraphenylphosphonium (B101447) bromide) and crown ethers are frequently used. google.com These catalysts work by binding to the potassium ion, thereby increasing the nucleophilicity of the fluoride anion. The reaction is typically carried out at high temperatures (190-250 °C) in a high-boiling aprotic polar solvent like sulfolane, dimethylformamide (DMF), or nitrobenzene.

A plausible route to a precursor for this compound could start with a corresponding chlorinated benzaldehyde (B42025), such as 4-cyclopropyl-2-chlorobenzaldehyde. The Halex reaction would then convert this intermediate to the desired fluorinated analogue. Research has shown that the yield and selectivity of such reactions are highly dependent on the choice of catalyst, solvent, and temperature.

Table 1: Conditions for Halogen-Exchange Fluorination of Chlorobenzaldehydes

| Starting Material | Fluorinating Agent | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | KF | Tetraphenylphosphonium Bromide | Sulfolane | 210 | 49 | 95 | google.com |

| 4-Chlorobenzaldehyde | KF | Tetrabutylammonium Bromide | Dimethylformamide | 200 | - | - | |

| 4-Chlorobenzaldehyde | KF | Tetraphenylphosphonium Bromide / PEG Dimethyl Ether | 1-Methylnaphthalene | 210 | 61 | - | google.com |

| 3,4-Dichlorobenzaldehyde | KF | Tetraphenylphosphonium Bromide / PEG Dimethyl Ether | 3,4-Dichlorotoluene | 210 | 54 (for 4-fluoro) | - | google.com |

Note: PEG = Polyethylene glycol. Data is illustrative of typical conditions for fluorobenzaldehyde synthesis.

Functionalization Approaches for Incorporating the Cyclopropyl (B3062369) Group

The introduction of the cyclopropyl group onto the benzene (B151609) ring is a key step that can be achieved through modern cross-coupling reactions. Palladium- and nickel-catalyzed reactions are the most prominent methods for forming C(sp²)-C(sp³) bonds between an aryl halide and a cyclopropyl source.

One major strategy is the Suzuki-Miyaura coupling, which would involve the reaction of a borylated fluorobenzaldehyde derivative with a cyclopropyl halide, or more commonly, the coupling of a halo-fluorobenzaldehyde derivative (e.g., 4-bromo-2-fluorobenzaldehyde) with cyclopropylboronic acid or its esters.

Alternatively, Negishi coupling (using a cyclopropylzinc reagent), Kumada coupling (using a cyclopropyl Grignard reagent), or Stille coupling (using a cyclopropylstannane) can be employed. Recent advancements have also utilized organobismuth reagents. For example, the palladium-catalyzed cross-coupling of tricyclopropylbismuth (B1255716) with aryl halides has been shown to be effective and tolerant of various functional groups. organic-chemistry.orgacs.org These reactions typically use a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a solvent like DMF at elevated temperatures. organic-chemistry.org

The use of cyclopropylmagnesium bromide in the presence of zinc halide additives has also been reported as an efficient method for the palladium-catalyzed cyclopropylation of aryl bromides. organic-chemistry.orgnih.gov

Table 2: Catalytic Systems for Aryl Cyclopropylation

| Coupling Partners | Catalyst | Ligand | Base/Additive | Solvent | Reaction | Reference |

|---|---|---|---|---|---|---|

| Aryl Halide + Tricyclopropylbismuth | Pd(PPh₃)₄ | - | K₂CO₃ | DMF | Palladium-catalyzed cross-coupling | organic-chemistry.org |

| Aryl Bromide + Cyclopropylmagnesium Bromide | Pd(OAc)₂ | t-Bu₃P | ZnBr₂ | - | Palladium-catalyzed cross-coupling | organic-chemistry.org |

| Aryl Halide + Cyclopropylamine | (CyPAd-DalPhos)NiCl(o-tolyl) | CyPAd-DalPhos | - | - | Nickel-catalyzed N-arylation | researchgate.net |

Note: This table presents examples of catalytic systems for forming aryl-cyclopropyl bonds or related structures.

A plausible synthetic sequence would involve the cyclopropylation of a pre-functionalized aromatic ring, such as 4-bromo-2-fluorotoluene, followed by oxidation of the methyl group.

Direct and Indirect Introduction of the Aldehyde Functionality through Oxidation Reactions

The aldehyde group is often introduced in the final stages of the synthesis to avoid its participation in or interference with earlier reactions. A common and direct method is the oxidation of a benzylic precursor. For instance, a starting material like 4-cyclopropyl-2-fluorotoluene can be converted into 4-cyclopropyl-2-fluorobenzyl bromide via radical bromination, which is then oxidized to the desired aldehyde.

Several oxidizing agents can accomplish this transformation. Historically, methods like the Sommelet and Hass-Bender reactions were used. mdpi.com More modern and convenient methods include oxidation with N-oxides (e.g., pyridine (B92270) N-oxide) or dimethyl sulfoxide (B87167) (DMSO) under various conditions. Another approach involves using potassium nitrate (B79036) with a phase-transfer catalyst in an aqueous medium to oxidize benzyl (B1604629) halides to aldehydes. mdpi.com

Alternatively, direct oxidation of the methyl group of 4-cyclopropyl-2-fluorotoluene is possible, though it can be challenging to stop the oxidation at the aldehyde stage without forming the carboxylic acid. Catalyzed air-oxidation is a preferred industrial method for such transformations.

Regioselective Synthesis Strategies and Control (e.g., Halogenation Patterns)

The specific arrangement of the three substituents on the benzene ring (1-aldehyde, 2-fluoro, 4-cyclopropyl) requires careful strategic planning to control regioselectivity. The directing effects of the substituents play a crucial role in electrophilic aromatic substitution and other reactions.

The fluorine atom is an ortho-, para-director, although it is deactivating. The cyclopropyl group and the methyl group (a precursor to the aldehyde) are also ortho-, para-directing and activating. A logical synthetic strategy would start with a commercially available, appropriately substituted benzene derivative. For example, one could start with 3-fluoro-4-bromotoluene. In this molecule, the bromine at position 4 is a prime site for a palladium-catalyzed cyclopropylation reaction. The methyl group at position 1 can then be oxidized to the aldehyde functionality as the final step. This sequence ensures that each substituent is placed in the correct position relative to the others.

The synthesis of precursors like monofluorinated cyclopropanes has been achieved through methods such as the transition metal-catalyzed [2+1]-cycloaddition of ethyl diazoacetate to an aromatic vinyl fluoride. nih.gov This highlights the intricate strategies available for constructing specifically substituted cyclopropyl-aryl compounds.

Advanced and Catalytic Synthesis Paradigms

Recent advances in catalysis have opened up new, more efficient, and milder routes for constructing complex molecules like this compound. Photocatalysis, in particular, has emerged as a powerful tool.

Photocatalytic Approaches in C-C and C-X Bond Formation

Visible-light photocatalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds by enabling the generation of radical intermediates under exceptionally mild conditions. These methods often operate at room temperature, avoiding the harsh conditions required by many traditional cross-coupling reactions.

The merger of photoredox catalysis with transition metal catalysis (metallaphotocatalysis) is particularly powerful. For instance, a dual nickel-photoredox catalytic system can be used to couple aryl halides with alkyl carboxylic acids via oxidative decarboxylation. kaust.edu.sa This could potentially be adapted to couple a fluorinated aryl halide with cyclopropanecarboxylic acid to form the aryl-cyclopropyl bond. The photocatalyst, upon excitation by visible light, generates a radical from the carboxylic acid, which then enters the nickel catalytic cycle to couple with the aryl halide.

These advanced methods offer new possibilities for the synthesis of this compound, potentially allowing for more convergent and efficient synthetic routes with improved functional group tolerance and milder reaction conditions.

Metal-Catalyzed Transformations for Benzaldehyde Derivatives

The synthesis of highly functionalized benzaldehydes, such as this compound, presents a significant challenge due to the high reactivity of the aldehyde group, which is susceptible to side reactions with many organometallic reagents. acs.org Transition metal-catalyzed cross-coupling reactions are powerful tools for derivatizing aromatic compounds, but they often require protecting group strategies or employ expensive and less reactive coupling partners, leading to harsh reaction conditions. acs.orgrug.nl

A notable advancement in this area is a two-step, one-pot procedure for synthesizing substituted benzaldehydes from Weinreb amides. acs.org This method involves the reduction of the Weinreb amide with a hydride source like diisobutylaluminium hydride (DIBAL-H) to form a stable aluminum hemiaminal intermediate. acs.orgrug.nl This intermediate acts as a "masked aldehyde," protecting the carbonyl group and allowing for a subsequent palladium-catalyzed cross-coupling reaction with highly reactive organolithium reagents to introduce alkyl or aryl substituents. acs.org This strategy facilitates the creation of a variety of substituted benzaldehydes in good yields. rug.nl

The versatility of this one-pot reduction/cross-coupling methodology is demonstrated by its application to a range of substrates, including those with methoxy (B1213986) and bromo substituents. acs.org For instance, 3,5-dibromo-N-methoxy-N-methylbenzamide can undergo a double cross-coupling reaction to yield the corresponding dialkyl-substituted benzaldehyde. acs.org This approach highlights a viable pathway for introducing substituents onto a benzaldehyde core, a key step that could be adapted for the synthesis of this compound.

| Starting Weinreb Amide | Organolithium Reagent | Catalyst | Product | Isolated Yield (%) |

|---|---|---|---|---|

| N-methoxy-N-methyl-4-phenylbenzamide | Methyllithium | Pd/C | 4-Phenylbenzaldehyde | 85 |

| 4-Bromo-N-methoxy-N-methylbenzamide | Phenyllithium | Pd/C | 4-Phenylbenzaldehyde | 82 |

| 4-Bromo-N-methoxy-N-methylbenzamide | n-Butyllithium | Pd/C | 4-n-Butylbenzaldehyde | 75 |

| 3-Bromo-N-methoxy-N-methylbenzamide | n-Butyllithium | Pd/C | 3-n-Butylbenzaldehyde | 78 |

| 4-Methoxy-N-methoxy-N-methylbenzamide | Phenyllithium | Pd/C | 4-Methoxy-1,1'-biphenyl-2-carbaldehyde | 71 |

Reaction Conditions: Weinreb amide (0.5 mmol) in toluene (B28343) at 0 °C with DIBAL-H, followed by the addition of a pre-oxidized catalyst (5 mol %) and the organolithium reagent. rug.nl

Other metal-catalyzed approaches, such as those using manganese or nickel, are also prevalent in the synthesis of complex organic molecules. acs.orgmdpi.com For example, Mn(I)-catalyzed dehydrogenative coupling strategies have been developed for synthesizing 2-substituted quinazolines from 2-amino-benzylalcohol and primary amides. mdpi.com Nickel-catalyzed enantioconvergent cross-coupling reactions are effective for C-C bond formation between alkyl electrophiles and organozinc reagents. acs.org These broader methodologies underscore the power of transition metals in constructing the carbon skeletons required for complex targets like this compound.

Asymmetric Synthesis and Enantioselective Methodologies

While this compound is an achiral molecule, the principles of asymmetric synthesis are crucial for creating related chiral structures, such as enantiopure cyclopropane (B1198618) carboxaldehydes. rsc.org Enantioselective synthesis is defined as a chemical reaction that forms one or more new elements of chirality in a substrate, resulting in an unequal amount of stereoisomeric products. wikipedia.org This is achieved by using a chiral influence, such as a catalyst, auxiliary, or reagent, to lower the activation energy for the formation of one enantiomer over the other. wikipedia.org

A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes employs a three-step sequence involving an aldol (B89426) reaction, a cyclopropanation step, and a retro-aldol reaction, using a chiral auxiliary to direct stereochemistry. rsc.org This demonstrates a method for constructing the chiral cyclopropane ring, a key structural motif.

Furthermore, aldehydes are valuable precursors in a multitude of enantioselective transformations. For example, the catalytic, asymmetric addition of diethylzinc (B1219324) to various aldehydes can be achieved with high enantioselectivity using chiral ligands derived from carbohydrates like D-fructose. mdpi.com In these reactions, titanium tetraisopropoxide is often used to promote the transformation, yielding chiral secondary alcohols with high conversion rates and enantiomeric excess (ee). mdpi.com Similarly, chiral phosphoric acids have been used as Brønsted acid catalysts for the enantioselective allenylation of aldehydes, producing highly enantioenriched allenic alcohols with up to 99% ee. researchgate.net These methods showcase how a benzaldehyde derivative could serve as a starting point for constructing more complex, chiral molecules, which is a significant aspect of modern pharmaceutical and materials science. wikipedia.orgmdpi.com

Sustainable Synthesis Practices and Green Chemistry Principles

The development of synthetic routes for fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rjpn.orgsigmaaldrich.com These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous substances, and design for energy efficiency. acs.org

For the synthesis of benzaldehyde derivatives, several green strategies have been reported. One sustainable method involves the oxidation of benzylic alcohols using gaseous nitrogen dioxide, a process that is quantitative and produces nitric acid as the only waste product. nih.gov This gas-liquid reaction is efficient and avoids the use of hazardous oxidizing agents. nih.gov

Another green approach is the one-pot synthesis of benzaldehyde from benzyl alcohol using molecular oxygen as the oxidant. qualitas1998.net This process is catalyzed by an ultralow amount (0.02 mol%) of gold nanoparticles supported on a mesoporous organosilica support under mild conditions, showcasing high selectivity and catalyst stability. qualitas1998.net

The core tenets of green chemistry provide a framework for evaluating and improving synthetic methodologies. sigmaaldrich.comconsensus.app By prioritizing renewable feedstocks, reducing unnecessary derivatization steps, and employing catalytic reagents over stoichiometric ones, chemists can develop more sustainable and efficient pathways. acs.orgrjpn.org For a molecule like this compound, applying these principles would involve selecting starting materials and reagents that are less toxic, minimizing solvent use, and designing the reaction to be as energy-efficient as possible, ideally occurring at ambient temperature and pressure. acs.orgrjpn.org

| Principle | Description |

|---|---|

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. |

| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. |

Advanced Spectroscopic and Analytical Characterization for Research on 4 Cyclopropyl 2 Fluorobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and dynamic investigation of 4-Cyclopropyl-2-fluorobenzaldehyde, offering unparalleled insights into its atomic connectivity, stereochemistry, and conformational behavior in solution.

High-Resolution NMR (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Elucidation

A combination of high-resolution ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's static structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aldehydic, aromatic, and cyclopropyl (B3062369) protons. The aldehydic proton (CHO) should appear as a singlet in the downfield region, typically around 10.3 ppm. The aromatic region will display a complex pattern due to the substitution. The proton at the C3 position, flanked by the fluorine and cyclopropyl groups, is anticipated to be a doublet of doublets. The protons at C5 and C6 will also exhibit splitting patterns influenced by their neighboring protons and the fluorine atom. The cyclopropyl group will show a characteristic set of multiplets in the upfield region, typically between 0.7 and 1.5 ppm, for its methine and methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data, with the carbonyl carbon of the aldehyde group appearing at a characteristic downfield shift of around 188-192 ppm. The aromatic carbons will show a range of chemical shifts influenced by the electron-withdrawing fluorine and aldehyde groups and the electron-donating cyclopropyl group. The carbon attached to the fluorine (C2) will exhibit a large one-bond C-F coupling constant. The cyclopropyl carbons will resonate at high field, characteristic of strained ring systems.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. For this compound, a single resonance is expected. Its chemical shift will be indicative of the electronic effects of the adjacent aldehyde and the para-substituted cyclopropyl group.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| CHO | ~10.3 | s | - |

| H-3 | ~7.2 | dd | J(H,H) ≈ 8, J(H,F) ≈ 5 |

| H-5 | ~7.0 | dd | J(H,H) ≈ 8, J(H,H) ≈ 2 |

| H-6 | ~7.6 | t | J(H,H) ≈ 8 |

| Cyclopropyl-CH | ~1.9 | m | - |

| Cyclopropyl-CH₂ | ~0.8 - 1.2 | m | - |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Coupling (¹JCF) |

| C=O | ~189 | - |

| C-1 | ~125 | - |

| C-2 | ~162 | ~250 Hz |

| C-3 | ~118 | - |

| C-4 | ~150 | - |

| C-5 | ~115 | - |

| C-6 | ~133 | - |

| Cyclopropyl-CH | ~15 | - |

| Cyclopropyl-CH₂ | ~10 | - |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) |

| C2-F | ~ -115 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Dynamic NMR Spectroscopy: Restricted Rotation and Conformational Analysis

The presence of a bulky ortho-substituent (fluorine) next to the aldehyde group in this compound suggests the possibility of restricted rotation around the C(aryl)-CHO bond. This can lead to the existence of two planar conformers: the O-trans (where the carbonyl oxygen is directed away from the fluorine) and the O-cis (where the carbonyl oxygen is directed towards the fluorine).

Dynamic NMR (DNMR) spectroscopy is the ideal technique to study this conformational isomerism. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion between the conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. From the coalescence temperature and the chemical shift difference between the signals of the two conformers, the energy barrier to rotation (ΔG‡) can be calculated. This provides valuable information about the conformational stability and flexibility of the molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and for elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons. Cross-peaks would be expected between the adjacent aromatic protons (H-5 and H-6) and between the cyclopropyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the protonated carbons in the aromatic ring and the cyclopropyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to determine the preferred conformation around the C(aryl)-CHO bond by observing cross-peaks between the aldehydic proton and the proton at C-6 in the O-trans conformer, or with the proton at C-3 in the O-cis conformer.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Research

Mass spectrometry provides crucial information about the molecular weight and the fragmentation behavior of this compound, aiding in its identification and structural characterization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for determining the exact mass of the molecular ion. This allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula C₁₀H₉FO. The high accuracy of HRMS helps to distinguish the target compound from other potential isobaric species.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₀FO⁺ | 165.0710 |

| [M+Na]⁺ | C₁₀H₉FONa⁺ | 187.0529 |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable insights into the structure of the parent molecule.

For this compound, the fragmentation pathways are expected to be influenced by the presence of the aldehyde, fluoro, and cyclopropyl substituents. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (•CHO) or a hydrogen radical (•H) from the aldehyde group. The presence of the cyclopropyl group might lead to characteristic fragmentation involving ring opening or rearrangement. The fluorine atom is generally a stable substituent and may or may not be involved in the primary fragmentation steps. A detailed analysis of the MS/MS spectrum would allow for the proposal of a comprehensive fragmentation scheme, further confirming the structure of the molecule.

Advanced Chromatographic Methodologies for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating components of a mixture and determining the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC), its advanced version, Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC/MS) are powerful tools for the analysis of this compound.

HPLC and UPLC are cornerstone techniques for assessing the purity of non-volatile and thermally sensitive compounds like this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. In the context of synthesizing this compound, HPLC and UPLC are routinely employed to monitor the progress of a reaction, identify the presence of starting materials, by-products, and intermediates, and ultimately, to quantify the purity of the final product.

UPLC, by utilizing smaller stationary phase particles, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. This would be particularly advantageous for resolving closely related impurities in a sample of this compound.

Table 1: Illustrative HPLC Parameters for Aromatic Aldehyde Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 2.1-4.6 mm ID, 50-250 mm length, 1.7-5 µm particle size |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B52724)/Methanol (B) |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Wavelength | 254 nm (typical for benzaldehyde (B42025) chromophore) |

| Flow Rate | 0.2-1.0 mL/min (UPLC), 0.5-2.0 mL/min (HPLC) |

| Injection Volume | 1-10 µL |

| Column Temperature | 25-40 °C |

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical tool. This compound, with a predicted boiling point that should allow for volatilization without decomposition, is amenable to GC/MS analysis. This technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column, and then fragments the eluted compounds, providing a unique mass spectrum that acts as a molecular fingerprint.

While a specific GC/MS study on this compound is not available, data for the closely related compound, 4-fluorobenzaldehyde (B137897), is present in the NIST WebBook. nih.gov This data can serve as a reference for predicting the behavior of this compound. The mass spectrum of 4-fluorobenzaldehyde shows a prominent molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the formyl radical (-CHO) and other fragments of the aromatic ring. nih.gov For this compound, one would expect to see a molecular ion peak at m/z 164.18, and fragmentation patterns corresponding to the loss of the cyclopropyl and formyl groups.

GC/MS is particularly useful for identifying volatile impurities that may be present in a sample of this compound, such as residual solvents or volatile by-products from its synthesis.

Table 2: Predicted and Known Mass Spectral Data for Fluorinated Benzaldehydes

| Compound | Molecular Weight | Key Mass Spectral Fragments (m/z) |

| 4-Fluorobenzaldehyde | 124.11 g/mol | 124 (M+), 123 (M-H), 95 (M-CHO), 75 |

| This compound | 164.18 g/mol | 164 (M+), 135 (M-CHO), 123 (M-C3H5), 95 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, and these vibrations are recorded as peaks in an FTIR spectrum.

An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde, the aromatic ring, the cyclopropyl group, and the carbon-fluorine bond. While a published spectrum for this specific compound is not available, the spectrum of 4-fluorobenzaldehyde provides a useful comparison. nih.govacs.org

Table 3: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| Aldehyde C-H Stretch | 2850-2750 | Two distinct peaks are often observed. |

| Aldehyde C=O Stretch | 1715-1695 | Strong absorption, characteristic of aromatic aldehydes. |

| Aromatic C=C Stretch | 1600-1450 | Multiple bands indicating the aromatic ring. |

| Cyclopropyl C-H Stretch | ~3100 | Characteristic of C-H bonds in a strained ring. |

| C-F Stretch | 1250-1020 | Strong absorption, indicating the presence of fluorine. |

The presence of the cyclopropyl group would introduce C-H stretching vibrations at a higher frequency than typical alkyl C-H stretches, and the C-F bond would produce a strong absorption band in the fingerprint region of the spectrum.

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of this compound itself may be challenging, the crystal structure of a derivative can provide invaluable insight into the molecule's conformation and intermolecular interactions.

Table 4: Selected Crystallographic Data for a Cyclopropyl-Phenyl Derivative researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 20.0820(10) |

| b (Å) | 10.2770(10) |

| c (Å) | 4.860(2) |

| β (°) | 95.9600(10) |

| Volume (ų) | 997.6(4) |

Spectroscopic Techniques for Mechanistic Interrogation (e.g., Fluorescence Quenching for Photocatalysis)

Understanding the reaction mechanisms of a compound is a key area of chemical research. Spectroscopic techniques such as fluorescence quenching can be powerful tools for interrogating the behavior of molecules in their excited states, which is particularly relevant for photocatalysis.

While no specific studies on the fluorescence quenching of this compound have been published, the principles can be understood from studies on related molecules. For example, the fluorescence of benzaldehyde in water has been shown to be quenched through a process of hydrogen atom abstraction from a nearby solvent molecule in the excited state. nih.gov This suggests that the aldehyde group in this compound could also be photoactive.

Furthermore, mechanistic studies in photocatalysis often employ fluorescence quenching experiments to determine if a substrate interacts with the excited state of a photocatalyst. researchgate.net In a hypothetical photocatalytic reaction involving this compound, its ability to quench the fluorescence of a known photocatalyst would provide evidence for an energy transfer or electron transfer mechanism. The rate of quenching can be determined using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher (in this case, this compound).

The presence of the cyclopropyl group could also introduce unique photochemical reactivity, as the strained ring can undergo ring-opening reactions under certain conditions. The interplay between the electronically active fluorobenzaldehyde moiety and the strained cyclopropyl ring makes this molecule an interesting candidate for mechanistic studies in photochemistry and photocatalysis.

Theoretical and Computational Chemistry Studies of 4 Cyclopropyl 2 Fluorobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of 4-Cyclopropyl-2-fluorobenzaldehyde. These methods offer a detailed view of the molecule's geometry, vibrational modes, and electron distribution.

Density Functional Theory (DFT) has emerged as a powerful tool for the computational study of substituted benzaldehydes. researchgate.net For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are employed to determine the most stable molecular geometry. These calculations account for electron correlation effects at a manageable computational cost, providing accurate predictions of bond lengths, bond angles, and dihedral angles.

The optimized geometry from DFT calculations serves as the foundation for further analysis, including the simulation of vibrational spectra (infrared and Raman). The calculated frequencies, after appropriate scaling, can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Furthermore, DFT is utilized to map the electronic distribution, providing insights into the molecule's reactivity. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps in understanding the electron-donating and -accepting capabilities of different parts of the molecule. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com

Table 1: Predicted Geometrical Parameters for Benzaldehyde (B42025) Derivatives from DFT Calculations (Note: Data for a generic substituted benzaldehyde is presented as a representative example due to the lack of specific published data for this compound.)

| Parameter | Bond Length (Å) / Angle (°) |

| C=O Bond Length | 1.21 |

| C-C (ring) Bond Length | 1.39 - 1.41 |

| C-H (aldehyde) Bond Length | 1.11 |

| C-C-O Angle | 124.5 |

| C-C-H (aldehyde) Angle | 115.8 |

Ab initio molecular orbital methods, while computationally more demanding than DFT, offer a higher level of theory and are often used to refine the understanding of a molecule's energetics and the transition states of its reactions. aps.org These calculations are based on first principles, without the use of empirical parameters. For this compound, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy profiles for conformational changes and chemical reactions. escholarship.org

These calculations are particularly valuable for studying reaction mechanisms, where the precise energies of reactants, products, and transition states are critical for determining reaction rates and pathways. While no specific ab initio studies on this compound have been published, the methodologies have been extensively applied to similar aromatic systems. aps.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of this compound over time, offering insights into its flexibility and the interactions it forms with its environment. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the cyclopropyl (B3062369) and aldehyde groups relative to the benzene (B151609) ring.

These simulations are also crucial for understanding intermolecular interactions, for instance, how the molecule would bind to a biological target or self-assemble in a solvent. The trajectories generated from MD simulations can be analyzed to identify stable hydrogen bonds and van der Waals contacts, which are key to the molecule's behavior in condensed phases. While specific MD studies on this compound are not available, simulations of similar molecules like fluid cyclopropane (B1198618) have been performed to understand their behavior. aip.org

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry plays a significant role in predicting the reactivity, regioselectivity, and stereoselectivity of chemical reactions involving this compound. rsc.org By calculating the energies of possible transition states and intermediates, researchers can predict the most likely outcome of a reaction.

For instance, in electrophilic aromatic substitution reactions, the regioselectivity can be predicted by analyzing the charge distribution and the stability of the sigma complexes formed at different positions on the aromatic ring. Similarly, in nucleophilic additions to the aldehyde group, the stereoselectivity can be rationalized by examining the steric hindrance and electronic effects around the carbonyl carbon. Computational studies on the reactivity of other substituted benzaldehydes have demonstrated the power of these predictive methods. amanote.com

Computational Analysis of Restricted Rotation and Conformational Dynamics of the Aldehyde Group and Cyclopropyl Moiety

The rotational barriers of the aldehyde and cyclopropyl groups in this compound are of significant interest as they dictate the molecule's conformational preferences and dynamics. Computational methods can be used to calculate the energy profile associated with the rotation around the C(aryl)-C(aldehyde) and C(aryl)-C(cyclopropyl) bonds.

Studies on related benzaldehydes have shown that the rotational barrier of the aldehyde group is influenced by electronic effects of the substituents on the aromatic ring. researchgate.net For the cyclopropyl group, its pseudo-double bond character allows for electronic communication with the aromatic pi-system, which can influence its rotational dynamics. stackexchange.com The presence of the ortho-fluoro substituent is expected to introduce steric hindrance and electrostatic interactions that will significantly impact the conformational dynamics of both moieties.

Table 2: Calculated Rotational Barriers for Substituted Benzaldehydes (Note: Representative data for para-substituted benzaldehydes is shown to illustrate the concept, as specific data for the target molecule is unavailable.) researchgate.net

| Substituent (para) | Rotational Barrier (kcal/mol) |

| -H | 7.9 |

| -CH3 | 7.6 |

| -OH | 7.2 |

| -NO2 | 9.1 |

Molecular Modeling in Support of Synthetic Design and Mechanistic Understanding

Molecular modeling serves as an invaluable tool in the rational design of synthetic routes to this compound and in understanding the mechanisms of its formation. nih.gov By modeling potential synthetic intermediates and transition states, chemists can optimize reaction conditions and predict potential side products.

For example, in a Suzuki coupling reaction to introduce the cyclopropyl group, molecular modeling can help in understanding the catalytic cycle and the role of different ligands on the catalyst's efficiency and selectivity. Furthermore, understanding the electronic properties of the molecule through modeling can aid in the design of novel derivatives with desired chemical or biological activities.

Applications of 4 Cyclopropyl 2 Fluorobenzaldehyde in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The strategic placement of the cyclopropyl (B3062369) group and the fluorine atom on the benzaldehyde (B42025) scaffold provides chemists with a versatile tool for creating intricate molecular designs. The aldehyde is a gateway to numerous reactions, while the fluoro-cyclopropyl-phenyl motif can be found in various biologically active compounds and advanced materials.

While specific examples detailing the use of 4-cyclopropyl-2-fluorobenzaldehyde in the synthesis of novel heterocyclic systems are not extensively documented in peer-reviewed literature, the inherent reactivity of the aldehyde functional group makes it a prime candidate for such transformations. Aldehydes are classical precursors for building heterocyclic rings like quinolines, pyrimidines, and imidazoles through multicomponent reactions. For instance, the synthesis of quinoline (B57606) derivatives often involves the condensation of an aniline (B41778) with a β-dicarbonyl compound, a reaction for which a substituted benzaldehyde can be a key component. A patent for the synthesis of 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol, a key intermediate for the drug Pitavastatin, highlights a related cyclization reaction, demonstrating the utility of the cyclopropyl-aryl structure in forming complex heterocyclic cores. google.comgoogle.com

The presence of a fluorine atom on the aromatic ring makes this compound and its derivatives suitable for cross-coupling reactions to form biaryl structures, which are common in pharmaceuticals and organic materials. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a powerful method for creating carbon-carbon bonds. libretexts.org

A derivative of the target compound, 4-cyclopropyl-2-fluoro-N-[5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide , is commercially available and contains the necessary boronic ester (a Bpin group) for Suzuki coupling. google.com This indicates that this compound can be oxidized to its corresponding carboxylic acid and then coupled to form this complex boronate, which is primed for subsequent reactions to build even larger polycyclic systems. The utility of coupling reactions involving cyclopropyl-bearing reagents is well-established for accessing a variety of functionalized aryl- and heteroaryl molecules. nih.govorganic-chemistry.org

| Derivative for Biaryl Construction | CAS Number | Molecular Formula | Key Feature |

| 4-cyclopropyl-2-fluoro-N-[5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | 1787294-47-6 | C23H26BF2NO3 | Contains a boronic ester (Bpin) for Suzuki coupling reactions. google.com |

The aldehyde group of this compound serves as a versatile handle for conversion into other critical functional groups. These transformations are fundamental in multistep synthesis to modulate a molecule's electronic properties, reactivity, and biological interactions.

Acids: The aldehyde can be readily oxidized to form 4-cyclopropyl-2-fluorobenzoic acid . uni.lubldpharm.comachemblock.com This carboxylic acid is a key intermediate itself, often used in amide bond formation or as a precursor for other functional groups.

Alcohols: Reduction of the aldehyde yields the corresponding primary alcohol, 4-cyclopropyl-2-fluorobenzyl alcohol . This transformation is typically achieved with mild reducing agents like sodium borohydride. prepchem.com Benzyl (B1604629) alcohols are important intermediates, for example, in the synthesis of ethers, esters, or halides. A Chinese patent describes a method for producing 4-cyano-2-fluorobenzyl alcohol, highlighting the industrial importance of this class of compounds. google.com

Amides: The carboxylic acid derivative can be activated and reacted with amines to form a wide array of amides. This is one of the most common reactions in medicinal chemistry for building libraries of potential drug candidates. The aforementioned boronate ester is an example of a complex amide derived from 4-cyclopropyl-2-fluorobenzoic acid. google.com

| Starting Material | Transformation | Resulting Functional Group | Product Name |

| This compound | Oxidation | Carboxylic Acid | 4-Cyclopropyl-2-fluorobenzoic acid uni.lu |

| This compound | Reduction | Alcohol | 4-Cyclopropyl-2-fluorobenzyl alcohol prepchem.com |

| 4-Cyclopropyl-2-fluorobenzoic acid | Amidation | Amide | 4-Cyclopropyl-2-fluorobenzamide |

Precursor in Multistep Total Synthesis Strategies

While specific total syntheses of natural products or complex pharmaceuticals explicitly listing this compound as a starting material are not prominent in the literature, its derivatives are noted as key intermediates. For instance, related structures like 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol are crucial for synthesizing the cholesterol-lowering drug Pitavastatin. google.comgoogle.com The structural motifs present in this compound are relevant to the construction of bioactive molecules, such as those used in fungicidal compounds or antibacterial agents, suggesting its potential as a precursor in the synthesis of future pharmaceuticals. googleapis.comnih.gov

Role in the Synthesis of Radiolabeled Tracers and Probes (e.g., ¹⁸F-labeling methodologies)

Positron Emission Tomography (PET) is a powerful imaging technique that relies on radiolabeled tracers. Fluorine-18 (¹⁸F) is a commonly used positron-emitting nuclide. Aromatic aldehydes, such as 4-fluorobenzaldehyde (B137897), are often used as "prosthetic groups" in radiolabeling. bldpharm.com They can be labeled with ¹⁸F and then conjugated to larger biomolecules like peptides.

Although direct research on the use of this compound as an ¹⁸F-labeling precursor is not available in the searched literature, its structure is relevant. The existing fluorine atom could potentially be replaced with ¹⁸F via nucleophilic aromatic substitution (SNAr), a common strategy for ¹⁸F-labeling, especially given the activating effect of the ortho-aldehyde group. However, this would require specific reaction conditions, and without experimental data, this remains a theoretical application.

Applications in Advanced Material Science Research and Development

Interactions and Functional Studies of 4 Cyclopropyl 2 Fluorobenzaldehyde in Chemical Biology

Investigation of Enzyme Interactions and Mechanistic Modulation

While direct enzymatic studies on 4-Cyclopropyl-2-fluorobenzaldehyde are not extensively documented in publicly available literature, its structural components suggest a high potential for interaction with various enzymes. The benzaldehyde (B42025) scaffold itself is known to participate in enzyme inhibition. For instance, various substituted benzaldehydes have been shown to inhibit enzymes like aldehyde dehydrogenases (ALDHs) and tyrosinase. nih.govnih.govwhiterose.ac.ukresearchgate.netacs.org

The aldehyde functional group is electrophilic and can react with nucleophilic residues, such as the thiol group of cysteine or the hydroxyl group of serine, often found in the active sites of enzymes. nih.gov This can lead to the formation of a transient covalent bond, such as a thiohemiacetal, which can disrupt the enzyme's catalytic cycle. nih.gov The nature of this inhibition can be reversible or irreversible, depending on the stability of the adduct formed. libretexts.orgwikipedia.org

The substituents on the benzaldehyde ring play a crucial role in modulating this interaction. The 2-fluoro substituent is an electron-withdrawing group, which can increase the electrophilicity of the aldehyde carbon, potentially enhancing its reactivity towards nucleophilic residues in an enzyme's active site. nih.gov Conversely, the 4-cyclopropyl group, while often considered a bioisostere for other alkyl groups or even a phenyl ring, can also influence the electronic properties and steric profile of the molecule. scientificupdate.com The cyclopropyl (B3062369) group is known to increase the metabolic stability of drug candidates by being less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com In the context of enzyme inhibition, the cyclopropyl group can also contribute to favorable hydrophobic interactions within the enzyme's binding pocket, potentially enhancing binding affinity and potency. nih.govnih.govacs.org

Based on studies of analogous compounds, the interaction of this compound with an enzyme could follow several mechanisms of inhibition, including competitive, non-competitive, or mixed inhibition. wikipedia.orgnih.gov The specific mechanism would depend on whether the compound binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex. libretexts.orgwikipedia.org For example, some benzaldehyde derivatives act as competitive inhibitors of certain enzymes by mimicking the substrate and binding to the active site. nih.gov

Table 1: Potential Enzyme Interaction Profile of this compound based on Analogous Compounds

| Enzyme Class | Potential Interaction | Putative Mechanism of Action | Key Structural Contributor(s) |

| Aldehyde Dehydrogenase (ALDH) | Inhibition | Formation of a thiohemiacetal with active site cysteine. nih.gov | Aldehyde group, 2-fluoro substituent |

| Tyrosinase | Inhibition | Binding to the active site, potentially chelating copper ions. | Benzaldehyde scaffold, 4-cyclopropyl group |

| Cytochrome P450 (CYP) | Potential Substrate/Inhibitor | The cyclopropyl group may confer resistance to oxidation, but the aromatic ring can still be a site for metabolism. hyphadiscovery.com | Cyclopropyl group, Aromatic ring |

| Various Proteases | Inhibition | Covalent modification of active site serine or cysteine residues. | Aldehyde group |

Ligand-Receptor Binding Studies: Principles and Assays

Ligand-receptor binding assays are fundamental techniques in pharmacology and chemical biology used to quantify the interaction between a ligand (like this compound) and its receptor. wikipedia.org These assays are crucial for determining the affinity, specificity, and kinetics of binding, which are key parameters for understanding a molecule's biological activity. nih.govnumberanalytics.comlabome.com

The principle of these assays relies on the law of mass action, where the ligand and receptor associate to form a complex until equilibrium is reached. nih.gov The strength of this interaction is typically quantified by the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied. numberanalytics.com A lower Kd value indicates a higher binding affinity. numberanalytics.com

Several types of ligand-binding assays are available, broadly categorized as labeled and label-free methods. labome.com

Radioligand Binding Assays: These assays utilize a radioactively labeled version of a ligand to detect and quantify its binding to a receptor. numberanalytics.comyoutube.com They are highly sensitive but require specialized handling of radioactive materials. numberanalytics.com A common format is a competition assay, where the ability of an unlabeled compound (like this compound) to displace the radioligand from the receptor is measured to determine its binding affinity (Ki).

Fluorescence-Based Assays: These non-radioactive assays use fluorescently labeled ligands. numberanalytics.com Techniques like Fluorescence Polarization (FP) or Fluorescence Anisotropy are particularly useful. nih.govbmglabtech.commtoz-biolabs.comedinst.comnih.gov In FP, a small fluorescent ligand tumbles rapidly in solution, resulting in low polarization of emitted light upon excitation with polarized light. nih.govnih.gov When the fluorescent ligand binds to a much larger receptor, its tumbling is slowed, leading to an increase in the polarization of the emitted light. nih.govnih.gov This change in polarization can be used to monitor the binding event in real-time and determine binding constants. bmglabtech.commtoz-biolabs.com

Label-Free Assays: Technologies like Surface Plasmon Resonance (SPR) allow for the real-time, label-free analysis of biomolecular interactions. tandfonline.comtandfonline.comnih.govnih.govbioascent.com In an SPR experiment, one of the interacting molecules (e.g., the receptor) is immobilized on a sensor chip. bioascent.com The binding of a ligand (the analyte) to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. bioascent.com This allows for the determination of both the kinetics (association and dissociation rates) and the affinity of the interaction. nih.govbioascent.com

Table 2: Overview of Ligand-Receptor Binding Assay Techniques

| Assay Type | Principle | Advantages | Disadvantages |

| Radioligand Binding | Measures displacement of a radiolabeled ligand. numberanalytics.com | High sensitivity, well-established. numberanalytics.com | Requires radioactive materials, waste disposal issues. numberanalytics.com |

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescent ligand upon binding to a receptor. nih.govnih.gov | Homogeneous (no separation step), high throughput. nih.gov | Requires a suitable fluorescently labeled ligand. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized receptor. tandfonline.combioascent.com | Label-free, provides kinetic data (on- and off-rates). nih.govbioascent.com | Requires immobilization of one binding partner, which can sometimes affect its activity. |

Exploration of Biochemical Pathway Interrogation through Molecular Probes

Small molecules that can selectively interact with specific biological targets are invaluable as molecular probes for interrogating complex biochemical pathways. nih.govyoutube.comtaylorfrancis.com By observing the cellular or organismal response to the introduction of such a probe, researchers can elucidate the function of its target protein and its role within a signaling cascade or metabolic network. nih.govacs.org

This compound, with its reactive aldehyde group and distinct substituents, has the potential to be developed into a molecular probe. The aldehyde functionality can be exploited for covalent labeling of target proteins, allowing for their identification and characterization. For example, if this compound shows inhibitory activity against a particular enzyme, it could be used to study the downstream consequences of that enzyme's inhibition in a cellular context. nih.govacs.org

The development of a small molecule into a useful probe often involves an iterative process of chemical modification to optimize its potency, selectivity, and cell permeability. youtube.com For instance, if this compound were found to inhibit a specific aldehyde dehydrogenase isoform, it could be used to investigate the role of that particular isoform in cellular processes like retinoic acid signaling or detoxification of lipid peroxidation products. nih.govwhiterose.ac.uk

Phenotypic screens, where libraries of small molecules are tested for their ability to induce a specific cellular phenotype, are a powerful approach for discovering new molecular probes. nih.gov A compound like this compound could be included in such screens to identify novel biological activities. Subsequent target identification studies would then be necessary to determine the molecular mechanism underlying the observed phenotype. nih.gov

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Function (General Chemical Principles)

Structure-Activity Relationship (SAR) studies are a fundamental concept in medicinal chemistry and chemical biology that aim to understand how the chemical structure of a molecule correlates with its biological activity. ontosight.aiwikipedia.orgbionity.comsumathipublications.comdrugdesign.org By systematically modifying the structure of a compound and evaluating the impact of these changes on its activity, researchers can identify the key structural features (the pharmacophore) required for a desired biological effect. ontosight.ai

For this compound, an SAR study would involve synthesizing and testing a series of analogs to probe the importance of each structural component.

The Aldehyde Group: Replacing the aldehyde with other functional groups (e.g., an alcohol, a carboxylic acid, or a nitrile) would help determine if the electrophilic nature of the aldehyde is essential for its biological activity.

The 2-Fluoro Substituent: The position and nature of the halogen substituent can significantly impact activity. researchgate.net Moving the fluorine to other positions on the ring (ortho, meta, para) or replacing it with other halogens (Cl, Br) or different electron-withdrawing or -donating groups would reveal the electronic and steric requirements at this position. whiterose.ac.ukresearchgate.net

The 4-Cyclopropyl Group: The cyclopropyl group is a particularly interesting feature. scientificupdate.com SAR studies could explore its role by replacing it with other alkyl groups (e.g., isopropyl, tert-butyl), cycloalkyl groups of different ring sizes, or aromatic rings. nih.govacs.org This would help to understand the steric and conformational constraints of the binding pocket it interacts with. The cyclopropyl group is often used to increase metabolic stability and can introduce a degree of rigidity that may be favorable for binding. scientificupdate.comhyphadiscovery.com Studies on other enzyme inhibitors have shown that the incorporation of a cyclopropyl group can enhance potency. nih.govnih.govacs.org

A study on aldehyde dehydrogenase (ALDH) inhibitors, for example, demonstrated that modifications to the benzaldehyde scaffold significantly impact isoform selectivity and potency. nih.govnih.govwhiterose.ac.ukresearchgate.netacs.org This highlights the importance of systematic SAR studies in developing potent and selective chemical probes or therapeutic leads.

Table 3: Hypothetical SAR Exploration for this compound

| Structural Modification | Rationale | Expected Outcome if Feature is Important |

| Replace aldehyde with alcohol | Assess the importance of the electrophilic carbonyl. | Significant loss of activity. |

| Move fluoro to position 3 or 5 | Probe the positional requirement of the electron-withdrawing group. | Altered potency or selectivity. |

| Replace cyclopropyl with isopropyl | Evaluate the impact of conformational flexibility. | Change in binding affinity. |

| Replace cyclopropyl with a phenyl group | Investigate the preference for a planar aromatic system versus a three-dimensional cycloalkane. | Altered potency and potentially different off-target effects. |

Comparative Analysis with Analogous Chemical Compounds

Comparative Reactivity and Selectivity with Isomeric Fluorobenzaldehydes

The reactivity of the aldehyde functional group is intrinsically linked to the electronic environment of the benzene (B151609) ring. In the case of fluorobenzaldehydes, the position of the fluorine atom dictates the extent of its electron-withdrawing inductive effect and electron-donating resonance effect.

For 4-Cyclopropyl-2-fluorobenzaldehyde, the fluorine atom at the ortho position exerts a strong inductive effect, increasing the electrophilicity of the carbonyl carbon. This heightened electrophilicity generally leads to increased reactivity towards nucleophiles compared to benzaldehyde (B42025) itself. However, the ortho fluorine also introduces steric hindrance, which can temper this reactivity depending on the size of the incoming nucleophile.

In contrast, an isomer like 4-fluorobenzaldehyde (B137897) experiences a weaker inductive effect from the para-fluorine, and its reactivity is primarily influenced by the interplay between this and the resonance effect. Studies on the oxidation of substituted benzaldehydes have shown that para-substituted compounds are more susceptible to delocalized (resonance) effects, while ortho-substituted ones are more influenced by the localized field (inductive) effect. researchgate.netresearchgate.net This suggests that this compound would be more reactive in reactions where the inductive effect is dominant, such as nucleophilic addition. ncert.nic.in

Electronic and Steric Effects of Various Cyclopropyl-Substituted Benzaldehydes

The cyclopropyl (B3062369) group is a fascinating substituent that can electronically resemble both an alkyl group and a double bond. Its electronic contribution is a combination of a weak electron-donating inductive effect and a more significant electron-donating effect through σ-π conjugation. This dual nature allows it to stabilize adjacent positive charges, a property that can influence the reactivity of a benzaldehyde derivative.

When comparing this compound with other cyclopropyl-substituted benzaldehydes lacking the fluorine atom, the primary difference lies in the electronic activation of the aromatic ring. A compound like 4-cyclopropylbenzaldehyde (B1279468) would be more electron-rich than its fluorinated counterpart, potentially leading to different reactivity patterns in electrophilic aromatic substitution reactions on the ring itself. However, for reactions at the aldehyde, the electron-withdrawing fluorine in the ortho position makes the carbonyl carbon of this compound more electrophilic.

Sterically, the cyclopropyl group is relatively small but rigid. Its effect on the approach of reagents to the aldehyde is generally less significant than a bulky tert-butyl group but more pronounced than a methyl group. libretexts.orgnih.gov In this compound, the combination of the ortho-fluorine and the aldehyde group creates a specific steric environment that can be exploited for selective transformations. The steric hindrance provided by the ortho-substituent can lead to steric acceleration in certain reactions. researchgate.net

Structure-Reactivity Correlations in Fluorine-Containing Aldehydes

The introduction of fluorine into an aromatic aldehyde has profound consequences on its reactivity. The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect, which generally enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov This is a common feature among all fluorine-containing aldehydes.

However, the position of the fluorine atom is critical. An ortho-fluoro substituent, as in this compound, will have a more pronounced inductive effect on the aldehyde group compared to a meta or para fluorine due to proximity. This is often reflected in the reaction rates of nucleophilic additions. For instance, studies on the oxidation of substituted benzaldehydes have demonstrated that ortho-substituted compounds experience steric acceleration. researchgate.netresearchgate.net

Furthermore, the fluorine atom can participate in hydrogen bonding, which can influence reaction mechanisms and transition state stabilization, particularly in protic solvents. The ability of an ortho-fluorine to act as a hydrogen bond acceptor can play a role in directing the conformation of intermediates and influencing the stereochemical outcome of reactions.

The following table provides a conceptual comparison of the expected relative reactivity of this compound with its isomers in a typical nucleophilic addition reaction.

| Compound | Key Electronic Effects | Expected Relative Reactivity |

| This compound | Strong -I (F), Weak +R (F), +R (cyclopropyl) | High |

| 2-Cyclopropyl-4-fluorobenzaldehyde | -I (F), +R (F), +R (cyclopropyl) | Moderate to High |

| 4-Cyclopropylbenzaldehyde | +R (cyclopropyl) | Moderate |

| 2-Fluorobenzaldehyde | Strong -I (F), Weak +R (F) | High |

| 4-Fluorobenzaldehyde | -I (F), +R (F) | Moderate |

| Benzaldehyde | - | Baseline |

This table represents a qualitative prediction based on established principles of electronic effects.

Distinctions in Synthetic Accessibility and Methodological Adaptations

The synthesis of this compound and its isomers often requires multi-step sequences and the use of modern cross-coupling methodologies. A common strategy for introducing the cyclopropyl group is through palladium-catalyzed Suzuki-Miyaura or Negishi-type cross-coupling reactions, utilizing cyclopropylboronic acid or a cyclopropylzinc reagent, respectively, with an appropriately substituted aryl halide. acs.orgnih.gov

The synthesis of this compound would typically start from a precursor like 1-bromo-4-cyclopropyl-2-fluorobenzene, which can then be converted to the aldehyde. The formylation can be achieved through various methods, including metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF), or through palladium-catalyzed carbonylation reactions.

Methodological adaptations are often necessary to accommodate the specific substitution pattern. For instance, the presence of an ortho-fluoro group might influence the choice of catalyst and ligands in a cross-coupling reaction to overcome potential steric hindrance and achieve high yields. The synthesis of benzimidazoles from o-phenylenediamines and aryl aldehydes, for example, has been shown to be effective for a range of substituted benzaldehydes, including those with electron-donating and electron-withdrawing groups. organic-chemistry.org

The table below outlines potential synthetic precursors for this compound and a key isomer.

| Target Compound | Potential Precursor for Cyclopropylation | Potential Precursor for Formylation |

| This compound | 4-Bromo-2-fluorobenzaldehyde | 1-Bromo-4-cyclopropyl-2-fluorobenzene |

| 2-Cyclopropyl-4-fluorobenzaldehyde | 2-Bromo-4-fluorobenzaldehyde | 2-Bromo-1-cyclopropyl-4-fluorobenzene |

The choice of synthetic route will depend on factors such as the commercial availability of starting materials, the desired scale of the synthesis, and the need to control regioselectivity.

Future Research Directions and Emerging Perspectives for 4 Cyclopropyl 2 Fluorobenzaldehyde

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of 4-Cyclopropyl-2-fluorobenzaldehyde and its derivatives is a key area where the development of novel catalytic systems can offer significant improvements in efficiency and selectivity. Future research is anticipated to focus on biocatalytic and chemocatalytic methods that can provide access to this and related structures with high precision and under milder conditions.

Engineered enzymes, particularly from the myoglobin (B1173299) and cytochrome P450 families, have shown promise in the stereoselective cyclopropanation of alkenes. wpmucdn.comresearchgate.net A forward-looking approach would involve the development of biocatalysts specifically engineered to construct the cyclopropyl (B3062369) moiety on a pre-functionalized fluorinated aromatic ring or to catalyze reactions at the aldehyde group with high enantioselectivity. Such biocatalytic strategies offer the potential for greener, more efficient syntheses of chiral molecules derived from this compound. researchgate.net

In the realm of chemocatalysis, research into transition-metal catalysts for carbon-carbon bond formation remains a vibrant field. The development of catalysts that can mediate the coupling of cyclopropyl-containing fragments with fluorinated aromatic systems would be a significant advancement. Furthermore, catalytic systems that enable the selective functionalization of the C-H bonds of the cyclopropyl group or the aromatic ring, without affecting the sensitive aldehyde functionality, are a key target for future investigations.

| Catalytic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Engineered myoglobin and cytochrome P450s for targeted synthesis and functionalization. |

| Chemocatalysis | Versatility in bond formation, potential for novel reactivity patterns. | Transition-metal catalysts for cross-coupling reactions and selective C-H functionalization. |

Exploration of Unconventional Reaction Pathways and Transformations

The unique structural motifs within this compound—the strained cyclopropyl ring and the reactive aldehyde—open the door to a variety of unconventional reaction pathways. The cyclopropyl group, due to its inherent ring strain, can undergo ring-opening reactions under specific conditions, providing access to a diverse range of chemical structures. nih.govyoutube.com

Future research is expected to delve into the controlled ring-opening of the cyclopropyl group in this compound. This could be triggered by various stimuli, such as light, redox agents, or specific catalysts, to generate novel linear or macrocyclic structures that would be difficult to synthesize through conventional means. For instance, reductive ring-opening could lead to the formation of γ-aryl-substituted alkanamides, a transformation that has been demonstrated with arylcyclopropanecarboxamides. acs.org Similarly, gold-catalyzed reactions, which are known to proceed via cyclopropyl gold carbene-like intermediates, could lead to novel cycloadditions and skeletal rearrangements. acs.org

The aldehyde functional group is also a hub for exploring unconventional transformations. While classical reactions of aldehydes are well-established, future work could focus on novel multicomponent reactions where this compound acts as a key building block. oiccpress.comresearchgate.net The development of new catalytic methods for reactions such as the Corey-Chaykovsky reaction could lead to the efficient synthesis of complex epoxides and cyclopropanes from this aldehyde. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. For a molecule like this compound, AI and ML can be powerful tools to predict its reactivity and to optimize reaction conditions for its synthesis and derivatization.

Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. nih.govresearchgate.net This predictive power can be harnessed to explore the vast chemical space around this compound, identifying promising reaction pathways and novel products without the need for extensive empirical screening. For instance, AI could predict the most effective catalyst for a specific transformation or forecast the regioselectivity of a reaction on the aromatic ring.

Furthermore, ML algorithms can be used to optimize reaction parameters, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. This data-driven approach can accelerate the development of robust and efficient synthetic routes to valuable compounds derived from this compound. The integration of AI with automated synthesis platforms could enable the rapid and autonomous discovery of new molecules and materials.

Advanced Applications in Bioorthogonal Chemistry and Probing Technologies

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.govnih.gov The unique structural features of this compound make it a promising candidate for the development of novel bioorthogonal reagents and chemical probes.

The fluorine atom can serve as a useful reporter for ¹⁹F NMR spectroscopy and positron emission tomography (PET) imaging, with ¹⁸F-labeled analogues. nih.govresearchgate.net Future research could focus on incorporating this compound-based motifs into larger biomolecules to study their localization and dynamics in vivo. The aldehyde group can undergo bioorthogonal ligation reactions, such as oxime or hydrazone formation, to selectively label biomolecules that have been metabolically engineered to contain ketone or hydrazine (B178648) functionalities. acs.org

The cyclopropyl group itself can act as a mechanistic probe. nih.govunl.pt Its unique electronic properties and susceptibility to ring-opening can be exploited to study enzyme mechanisms or to design activity-based probes that covalently label their biological targets. For example, N-cyclopropylanilines have been used as probes to investigate the mechanism of nitrosation reactions. nih.gov

| Feature | Potential Application in Bioorthogonal Chemistry |

| Fluorine Atom | ¹⁹F NMR/PET imaging reporter. |

| Aldehyde Group | Bioorthogonal ligation handle (oxime/hydrazone formation). |

| Cyclopropyl Group | Mechanistic probe, potential for strain-release-driven labeling. |

Expanding Roles in Supramolecular Chemistry and Nanomaterials Research

The fields of supramolecular chemistry and nanomaterials are constantly in search of new molecular building blocks with specific recognition and self-assembly properties. The defined geometry and electronic properties of this compound make it an attractive component for the design of novel supramolecular architectures and functional nanomaterials.

The presence of the fluorine atom can induce specific intermolecular interactions, such as halogen bonding and dipole-dipole interactions, which can be harnessed to direct the self-assembly of molecules into well-defined structures. numberanalytics.com Fluorinated aromatic compounds are known to influence the electronic properties of materials, and their incorporation into organic electronics is an active area of research. researchgate.netman.ac.uk

The aldehyde group provides a convenient handle for the covalent attachment of this compound to surfaces or nanoparticles, or for its incorporation into larger polymer structures. osf.io For example, benzaldehyde (B42025) derivatives have been used in the synthesis of magnetic nanocatalysts and polyhydroquinolines. researchgate.net Future research could explore the use of this compound to create novel liquid crystals, functional polymers, or sensor materials where the unique combination of its functional groups gives rise to emergent properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Cyclopropyl-2-fluorobenzaldehyde, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves introducing the cyclopropyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated benzaldehyde precursors, followed by fluorination. For example, a brominated intermediate like 4-bromo-2-fluorobenzaldehyde can undergo cyclopropanation using cyclopropylboronic acid under palladium catalysis. Key parameters include catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄), reaction temperature (80-100°C), and solvent choice (e.g., toluene/water mixtures). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integration (e.g., ¹H δ ~1.0-1.5 ppm for cyclopropyl protons) and aldehyde proton (δ ~10 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 178.063 (calculated for C₁₀H₉FO).

Cross-referencing with databases like NIST Chemistry WebBook ensures data validation .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

- Methodological Answer : Assume acute toxicity based on structurally similar aldehydes (e.g., 4-(Bromomethyl)benzaldehyde). Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. In case of skin exposure, wash immediately with soap/water for ≥15 minutes. Store in airtight containers at 2-8°C, away from oxidizing agents .

Advanced Research Questions

Q. What are the potential applications of this compound in medicinal chemistry research?